H-Tyr(Bzl)-DL-OBzl.HCl
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Overview
Description
H-Tyr(Bzl)-DL-OBzl.HCl, also known as N-benzyl-DL-tyrosine benzyl ester hydrochloride, is a derivative of tyrosine, an amino acid. This compound is often used in peptide synthesis and has applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(Bzl)-DL-OBzl.HCl typically involves the protection of the hydroxyl group of tyrosine with a benzyl group, followed by esterification of the carboxyl group with benzyl alcohol. The final product is obtained as a hydrochloride salt to enhance its stability and solubility. The synthetic route can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of tyrosine is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The carboxyl group is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and esterification reactions efficiently.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
H-Tyr(Bzl)-DL-OBzl.HCl can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
H-Tyr(Bzl)-DL-OBzl.HCl has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other chemical derivatives.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of H-Tyr(Bzl)-DL-OBzl.HCl involves its interaction with various molecular targets and pathways:
Protein Synthesis: Acts as a substrate in peptide synthesis, facilitating the formation of peptide bonds.
Enzyme Interactions: Can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Cell Signaling: May influence cell signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
H-Tyr(Bzl)-DL-OBzl.HCl can be compared with other similar compounds such as:
H-Tyr(Bzl)-OH: A tyrosine derivative with a benzyl-protected hydroxyl group but without the ester group.
H-Tyr(Bzl)-OMe: A tyrosine derivative with a benzyl-protected hydroxyl group and a methyl ester group.
H-DL-Tyr-OBzl: A tyrosine derivative with a benzyl ester group but without the benzyl-protected hydroxyl group.
Uniqueness
This compound is unique due to its dual protection of both the hydroxyl and carboxyl groups with benzyl groups, making it a versatile intermediate in peptide synthesis and other chemical reactions.
Properties
IUPAC Name |
benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKTBYVTWFYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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